molecular formula C31H51NO10 B1235343 Mycaminosyltylonolide CAS No. 61257-02-1

Mycaminosyltylonolide

Cat. No. B1235343
CAS RN: 61257-02-1
M. Wt: 597.7 g/mol
InChI Key: WGUJDBLMJBJUQU-VKRLOHBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-mycaminosyltylonolide is a macrolide antibiotic that is tylonolide having a beta-D-mycaminosyl residue attached at position 5. It is a macrolide antibiotic, a monosaccharide derivative, an enone and an aldehyde. It derives from a tylactone. It is a conjugate base of a 5-O-mycaminosyltylonolide(1+).

Scientific Research Applications

Micafungin: A Promising Antifungal Agent

Mycaminosyltylonolide, known as Micafungin (brand names Mycamine, Funguard), is a member of the echinocandin class and has been extensively studied for its antifungal properties. It's primarily used in the treatment and prophylaxis of invasive Candida infections. Research highlights its efficacy and safety profile, especially in pediatric populations and those undergoing hematopoietic stem cell transplantation (HSCT). Micafungin operates by inhibiting the synthesis of 1,3-beta-D-glucan, a critical component in the cell walls of many fungi, showcasing excellent antifungal activity against various Candida species. It's well-tolerated in patients, with minimal drug-drug interactions and rare resistance reports, making it a reliable choice in managing candidemia and invasive candidiasis, or as prophylaxis in high-risk patients (Carter & Keating, 2009), (Cross & Scott, 2008), (Scott, 2012), (Scott, 2017).

Complementary and Alternative Medicine (CAM) in Cardiovascular Disease

While not directly linked to Mycaminosyltylonolide, the realm of complementary and alternative medicine (CAM), which includes various biologically based practices, is gaining traction in treating and managing cardiovascular diseases. These practices, ranging from herbal supplements to unconventional pharmacological therapies, are under scrutiny for their potential benefits and risks, especially regarding interactions with conventional therapies. This growing trend signifies a broader acceptance and integration of alternative therapeutic avenues in mainstream healthcare, emphasizing the need for rigorous clinical trials and informed patient-physician communication (Miller, Liebowitz & Newby, 2004).

Integrative Oncology in Supportive Care

In the field of oncology, particularly in the Middle East, there's a significant integration of CAM with traditional medicine to support cancer care. The use of CAM therapies, including herbal medicine, acupuncture, and mind-body practices, is prevalent and forms the basis for future interdisciplinary research. This integration underscores the holistic approach in supportive care for cancer patients, addressing not just the physical but also the psychological and social facets of health (Ben-Arye et al., 2012).

CAM Use in Cardiovascular Disease Patients

There's a notable prevalence of CAM use among patients with cardiovascular diseases, with usage rates varying significantly. This trend highlights the necessity for healthcare providers to be aware of their patients' CAM use to prevent potential herb-drug interactions and to foster better patient-physician communication. The inclination towards biologically-based therapies signifies a patient-driven shift towards natural and alternative therapeutic options, underlining the need for comprehensive research and informed clinical guidance (Grant et al., 2012).

properties

CAS RN

61257-02-1

Product Name

Mycaminosyltylonolide

Molecular Formula

C31H51NO10

Molecular Weight

597.7 g/mol

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C31H51NO10/c1-8-25-22(16-34)13-17(2)9-10-23(35)18(3)14-21(11-12-33)30(19(4)24(36)15-26(37)41-25)42-31-29(39)27(32(6)7)28(38)20(5)40-31/h9-10,12-13,18-22,24-25,27-31,34,36,38-39H,8,11,14-16H2,1-7H3/b10-9+,17-13+/t18-,19+,20-,21+,22-,24-,25-,27+,28-,29-,30-,31+/m1/s1

InChI Key

WGUJDBLMJBJUQU-VKRLOHBMSA-N

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)CO

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)CO

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)CO

synonyms

mycaminosyltylonolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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